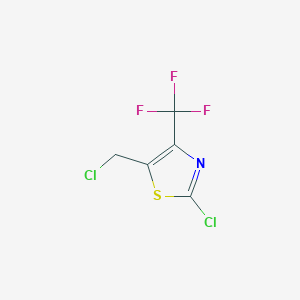

2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)thiazole

CAS No.: 78450-98-3

Cat. No.: VC8294985

Molecular Formula: C5H2Cl2F3NS

Molecular Weight: 236.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78450-98-3 |

|---|---|

| Molecular Formula | C5H2Cl2F3NS |

| Molecular Weight | 236.04 g/mol |

| IUPAC Name | 2-chloro-5-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C5H2Cl2F3NS/c6-1-2-3(5(8,9)10)11-4(7)12-2/h1H2 |

| Standard InChI Key | PXLWZZVFMAXEKG-UHFFFAOYSA-N |

| SMILES | C(C1=C(N=C(S1)Cl)C(F)(F)F)Cl |

| Canonical SMILES | C(C1=C(N=C(S1)Cl)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₅H₂Cl₂F₃NS, with a molecular weight of 236.04 g/mol . Its IUPAC name, 2-chloro-5-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole, reflects the positions of its functional groups on the thiazole ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 78450-98-3 |

| InChI Key | PXLWZZVFMAXEKG-UHFFFAOYSA-N |

| SMILES | C(C1=C(N=C(S1)Cl)C(F)(F)F)Cl |

| DSSTox Substance ID | DTXSID601215747 |

The thiazole core is substituted at positions 2 (chloro), 4 (trifluoromethyl), and 5 (chloromethyl), creating a sterically congested structure that influences reactivity .

Structural Analysis

The 2D and 3D conformers reveal a planar thiazole ring with substituents oriented perpendicularly to minimize steric clashes. The trifluoromethyl group at position 4 introduces strong electron-withdrawing effects, while the chloromethyl group at position 5 enhances electrophilicity .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis method for this compound is detailed in the reviewed literature, analogous thiazole derivatives are typically synthesized via cyclization reactions. For example, patents describe aqueous-phase methods for related chloromethylthiazoles using 2-chloropropenyl isothiocyanate and sulfuryl chloride under controlled conditions . A hypothetical pathway for this compound might involve:

-

Cyclization: Reaction of a β-chlorinated aldehyde with thiourea to form the thiazole backbone.

-

Chlorination: Sequential chlorination at positions 2 and 5 using agents like SOCl₂ or Cl₂.

-

Trifluoromethylation: Introduction of the CF₃ group via Ullmann coupling or radical trifluoromethylation .

Industrial-Scale Production

The patent CN113754609A highlights an aqueous-phase synthesis for 2-chloro-5-chloromethylthiazole, achieving yields of 95–98% by avoiding organic solvents . While this method targets a structurally simpler analog, it suggests potential optimizations for the target compound, such as:

-

Temperature control: Maintaining reactions below 10°C to prevent side reactions.

-

Stabilizers: Using sodium carbonate to neutralize HCl byproducts.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its halogen substituents:

-

Hydrolytic Sensitivity: The chloromethyl group undergoes hydrolysis in aqueous media, forming hydroxymethyl derivatives.

-

Thermal Decomposition: Dechlorination occurs above 200°C, releasing HCl gas .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume